![molecular formula C20H16ClN5O3 B2466859 3-(4-chlorophenyl)-5-methyl-2,4-dioxo-N-(pyridin-4-ylmethyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921852-26-8](/img/structure/B2466859.png)
3-(4-chlorophenyl)-5-methyl-2,4-dioxo-N-(pyridin-4-ylmethyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(4-chlorophenyl)-5-methyl-2,4-dioxo-N-(pyridin-4-ylmethyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide” is a type of organic compound . It is related to the class of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives .
Synthesis Analysis
The synthesis of this compound involves a series of reactions. The process includes the condensation of DMF–DMA at the methyl group of the acetyl moiety, cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of the compound .Molecular Structure Analysis
The molecular structure of this compound is complex, featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps. The reactions include condensation, cyclization, elimination, methylation, and further condensation .Scientific Research Applications
CDK2 Inhibitors
The compound is related to a class of molecules that have been identified as novel inhibitors of CDK2 (Cyclin-Dependent Kinase 2) . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Antitubercular Agents
The compound is structurally similar to a series of 7H-Pyrrolo[2,3-d]pyrimidine derivatives that have shown in vitro activity against the GFP reporter strain of Mycobacterium tuberculosis . This suggests potential application as antitubercular agents .
Dihydrofolate Reductase (DHFR) Inhibitors
The compound is structurally related to Piritrexim, a known inhibitor of dihydrofolate reductase (DHFR) . DHFR inhibitors are used in the treatment of cancer and bacterial infections .
Antitumor Effects
The compound is related to a class of molecules that have shown good antitumor effects on carcinosarcoma in rats . This suggests potential application in cancer treatment .
Synthesis of Novel Compounds
The compound can be used as a starting material for the synthesis of novel compounds with potential therapeutic applications .
Drug Discovery
The compound’s structural features make it a valuable scaffold in drug discovery, particularly in the development of new anti-TB compounds .
Mechanism of Action
properties
IUPAC Name |
3-(4-chlorophenyl)-5-methyl-2,4-dioxo-N-(pyridin-4-ylmethyl)-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O3/c1-25-11-15(18(27)23-10-12-6-8-22-9-7-12)16-17(25)19(28)26(20(29)24-16)14-4-2-13(21)3-5-14/h2-9,11H,10H2,1H3,(H,23,27)(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGFGZAFVQHDLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl)C(=O)NCC4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-5-methyl-2,4-dioxo-N-(pyridin-4-ylmethyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.